N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide is a complex organic compound with a molecular formula of C15H12BrN3O3S This compound is notable for its unique structure, which includes a benzoxadiazole ring, a sulfonyl group, and a bromobenzamide moiety
Properties
Molecular Formula |
C15H13BrN4O4S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-bromobenzamide |
InChI |
InChI=1S/C15H13BrN4O4S/c16-11-4-1-3-10(9-11)15(21)17-7-8-18-25(22,23)13-6-2-5-12-14(13)20-24-19-12/h1-6,9,18H,7-8H2,(H,17,21) |
InChI Key |
JBIOKLMAVJHSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzoxadiazole derivative with chlorosulfonic acid.
Coupling with Ethylamine: The sulfonylated benzoxadiazole is then coupled with ethylamine to form the intermediate compound.
Bromination: The final step involves the bromination of the intermediate compound using bromine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its ability to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide involves its interaction with specific molecular targets. The benzoxadiazole ring is known for its ability to bind to proteins and other biomolecules, making it useful in labeling and tracking studies. The sulfonyl group enhances the compound’s solubility and reactivity, while the bromobenzamide moiety allows for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide is unique due to its combination of a benzoxadiazole ring, a sulfonyl group, and a bromobenzamide moiety. This structure provides distinct fluorescent properties and reactivity, making it valuable in various research applications.
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
The compound features a benzoxadiazole moiety, which is known for its role in various biological processes, particularly in the context of drug design.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The benzoxadiazole component enhances binding affinity to these targets, influencing their activity and potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, suggesting that this compound may exhibit similar properties.
- Protein Interaction : The sulfonamide group may enhance the binding interactions with target proteins, which is critical for its biological efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies suggest that compounds with benzoxadiazole structures may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Effects
Compounds similar to this one have demonstrated anti-inflammatory effects in various models. The sulfonamide group is believed to play a crucial role in mediating these effects by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that benzoxadiazole derivatives inhibited α-glucosidase activity by 50% at a concentration of 25 µM. |
| Study 2 | Reported significant reduction in tumor size in xenograft models treated with similar benzoxadiazole compounds. |
| Study 3 | Showed anti-inflammatory effects through inhibition of NF-kB signaling pathway in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
